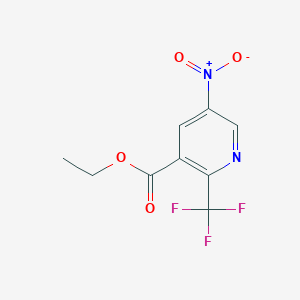
Ethyl 5-nitro-2-(trifluoromethyl)pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-nitro-2-(trifluoromethyl)pyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a nitro group at the 5-position, a trifluoromethyl group at the 2-position, and an ethyl ester group at the 3-position of the pyridine ring. These functional groups impart unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-nitro-2-(trifluoromethyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of 2-(trifluoromethyl)pyridine followed by esterification. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to esterification with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced catalysts and solvents can also improve the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-nitro-2-(trifluoromethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid or sodium hydroxide, and water as a solvent.
Major Products Formed
Reduction: Ethyl 5-amino-2-(trifluoromethyl)pyridine-3-carboxylate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Hydrolysis: 5-nitro-2-(trifluoromethyl)pyridine-3-carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 5-nitro-2-(trifluoromethyl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 5-nitro-2-(trifluoromethyl)pyridine-3-carboxylate is largely dependent on its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with molecular targets such as enzymes and receptors.
Comparación Con Compuestos Similares
Ethyl 5-nitro-2-(trifluoromethyl)pyridine-3-carboxylate can be compared with other pyridine derivatives such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 5-nitro-2-(chloromethyl)pyridine-3-carboxylate: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
Ethyl 5-amino-2-(trifluoromethyl)pyridine-3-carboxylate: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in the combination of its functional groups, which impart distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C9H7F3N2O4 |
|---|---|
Peso molecular |
264.16 g/mol |
Nombre IUPAC |
ethyl 5-nitro-2-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7F3N2O4/c1-2-18-8(15)6-3-5(14(16)17)4-13-7(6)9(10,11)12/h3-4H,2H2,1H3 |
Clave InChI |
RSYMOKCNVKBVKP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















